

Comparative Guide to the Synthesis of 6-Chloro-3-methoxypyridazin-4-amine

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Compound of Interest

Compound Name: 6-Chloro-3-methoxypyridazin-4-amine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of validated synthesis protocols for **6-Chloro-3-methoxypyridazin-4-amine**, a key intermediate in the development of various pharmaceutically active compounds. The following sections detail distinct synthetic methodologies, offering a side-by-side comparison of their performance based on key metrics such as reaction yield, purity, and conditions.

Introduction

6-Chloro-3-methoxypyridazin-4-amine is a substituted pyridazine derivative of significant interest in medicinal chemistry. Its structural motif is often incorporated into molecules targeting a range of biological pathways, including protein kinases. The efficient and scalable synthesis of this intermediate is therefore a critical step in the discovery and development of novel therapeutics. This guide outlines and compares two primary synthetic routes to this compound, providing researchers with the necessary data to select the most appropriate method for their specific needs.

Performance Comparison of Synthesis Protocols

The two primary methods for the synthesis of **6-Chloro-3-methoxypyridazin-4-amine** are summarized below. The choice of method may depend on factors such as required scale, available starting materials, and desired purity profile.

Parameter	Protocol 1: Nucleophilic Aromatic Substitution	Protocol 2: Multi-step Synthesis from Dichloropyridazine
Starting Material	3,4,6-trichloro-3-methoxypyridazine	3,6-Dichloropyridazine
Key Reagents	Ammonia, Methanol	Ammonia, Sodium Methoxide, Methanol
Reaction Time	24 hours	26 hours (total)
Yield	88%	81.42%
Purity	High (recrystallization)	99.00% (GC)
Scale	Laboratory Scale	Potentially Scalable
Reference	Based on analogous synthesis	Chinese Patent CN104844523A[1]

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution of a Trichlorinated Pyridazine Derivative

This protocol is based on a well-established method for the synthesis of aminopyridazines through nucleophilic aromatic substitution.

Materials:

- 3,4,6-trichloro-3-methoxypyridazine
- 2.0 M Methanolic solution of Ammonia
- Ethyl acetate
- Saturated aqueous sodium chloride solution
- Anhydrous sodium sulfate

Procedure:

- To a solution of 3,4,6-trichloro-3-methoxypyridazine in a suitable solvent, slowly add a 2.0 M methanolic solution of ammonia.
- Stir the reaction mixture at room temperature for 24 hours.
- Upon completion of the reaction (monitored by TLC), add water to the reaction mixture.
- Extract the aqueous phase with ethyl acetate.
- Combine the organic phases and wash with a saturated aqueous sodium chloride solution.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to afford **6-Chloro-3-methoxypyridazin-4-amine** as a solid.

Protocol 2: Two-Step Synthesis from 3,6-Dichloropyridazine

This method, adapted from a patented process, involves a sequential amination and methoxylation of a dichloropyridazine starting material.[\[1\]](#)

Materials:

- 3,6-Dichloropyridazine
- Aqueous ammonia
- Methylene chloride
- Sodium methoxide
- Methanol

Procedure:

Step 1: Synthesis of 3-amino-6-chloropyridazine[1]

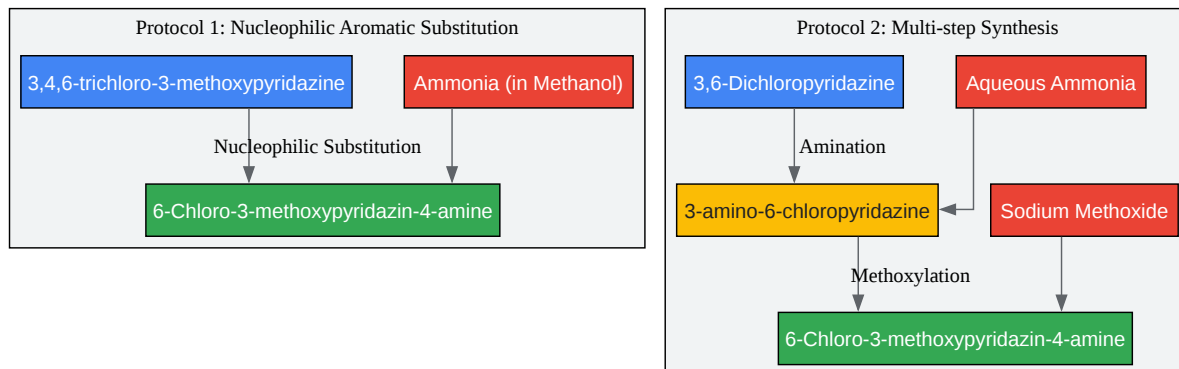
- In a reaction vessel, combine 3,6-dichloropyridazine and aqueous ammonia in a suitable solvent such as methylene chloride.[1]
- Stir the mixture at 30°C for 26 hours.[1]
- Monitor the reaction by TLC and GC until completion.[1]
- After the reaction terminates, remove the solvent under reduced pressure to obtain the crude product.[1]
- Purify the crude product by recrystallization and silica gel column chromatography to yield 3-amino-6-chloropyridazine.[1] A yield of 81.42% and purity of 99.00% (by GC) have been reported for this step.[1]

Step 2: Methoxylation to **6-Chloro-3-methoxypyridazin-4-amine**

- Dissolve the 3-amino-6-chloropyridazine obtained in the previous step in methanol.
- Add a solution of sodium methoxide in methanol to the reaction mixture.
- Heat the reaction mixture to reflux and monitor by TLC.
- Upon completion, cool the reaction mixture and neutralize with a suitable acid.
- Remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).
- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude product.
- Purify the crude **6-Chloro-3-methoxypyridazin-4-amine** by column chromatography or recrystallization.

Visualizing the Synthesis and its Context

To better understand the synthetic pathways and the potential relevance of the target molecule, the following diagrams are provided.



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References

- 1. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

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